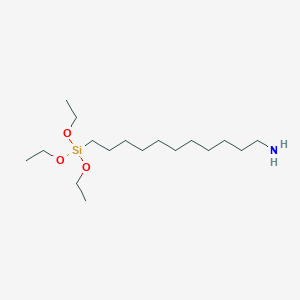
11-(Triethoxysilyl)-1-undecanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 11-(Triethoxysilyl)-1-undecanamine and related compounds involves several key steps, including hydrosilylation and functionalization reactions. For instance, a detailed synthesis procedure has been described for related compounds, demonstrating the preparation of triethoxysilyl-functionalized molecules through reactions such as cross-metathesis catalyzed by ruthenium trichloride, yielding high product purity and efficiency (Foltynowicz & Marciniec, 1989).
Molecular Structure Analysis
The molecular structure of 11-(Triethoxysilyl)-1-undecanamine is characterized by its silane group attached to a long alkyl chain, ending with an amine functional group. This structure is pivotal for its reactivity and application as a surface modifier. Though specific studies on this molecule are scarce, related structural analyses provide insights into the conformation and electronic properties of similar molecules (Mathias et al., 1989).
Wissenschaftliche Forschungsanwendungen
1. Biosensor System for Tumour Necrosis Factor-Alpha Detection
- Application Summary: A label-free electrochemical biosensor system was developed for the detection of tumour necrosis factor-alpha (TNF-α) in serum. The system is based on a disposable indium tin oxide polyethylene terephthalate (ITO-PET) electrode modified with the 11-(triethoxysilyl) undecanal (11-TESU) agent .
- Methods of Application: The biosensor was observed with electrochemical impedance spectroscopy (EIS), cyclic voltammetry (CV) techniques, square wave voltammetry (SWV) and single frequency impedance (SFI) technique which is utilized for the specific interaction between anti-TNF-α and TNF-α antigen .
- Results: The biosensor showed high levels of repeatability and reproducibility as well as a large dynamic range of detection (from 0.03 pg mL-1 to 3 pg mL-1). The LOD and LOQ for the biosensor were extremely low at 1x10-4 pg mL-1 and 5x10-4 pg mL-1, respectively .
2. Superhydrophilic Multifunctional Antifogging Coatings
- Application Summary: A simple and convenient strategy for fabricating superhydrophilic multifunctional antifogging coatings was developed by hydrolyzing triethoxysilyl-terminated poly(N-vinylpyrrolidone) (TRES-PVP) with tetraethyl orthosilicate (TEOS) under acidic conditions .
- Methods of Application: These antifogging coatings can be easily obtained by coating TRES-PVP hydrolysates on substrates at room temperature and then curing by thermal treatment .
- Results: The superhydrophilic transparent coatings exhibited excellent antifogging, self-cleaning and antifouling properties. Additionally, the coatings also have good adhesion against the cross-cut test and remain stable after exposure to the laboratory environment for five months or immersion in water at room temperature for 20 days .
3. Enhancing Material Performance
- Application Summary: One of the primary applications of 11-(Triethoxysilyl)undecanal lies in its ability to enhance the adhesion and durability of coatings, inks, and adhesives on a wide range of substrates .
- Methods of Application: By incorporating this compound into formulations, manufacturers can achieve superior bonding strength, leading to increased resistance against environmental factors .
- Results: The use of 11-(Triethoxysilyl)undecanal in coatings, inks, and adhesives has been shown to improve their performance, particularly in terms of adhesion and durability .
4. Nanoplatforms for In Vitro Catalysis and Cellular Uptake
- Application Summary: A study demonstrated the use of 11-(Triethoxysilyl)undecanal in the fabrication of nanoplatforms for in vitro catalysis and cellular uptake .
- Methods of Application: Perfluorophenyl-11-(triethoxysilyl)undecanoate (PFPS) was deposited by substrate immersion into a PFPS solution (dichloromethane (DCM), 10 mM) for 24 h at room temperature under an argon atmosphere. The glass wafer was rinsed with DCM to remove unreacted reagent and dried in a stream of N2 .
- Results: The study demonstrated the functionality of the encapsulin for an in vitro surface-immobilized catalysis in a cascade pathway with an additional enzyme, glucose oxidase. It also demonstrated the in vivo functionality of the encapsulin for cellular uptake using mammalian macrophages .
5. Enhancing Material Performance
- Application Summary: One of the primary applications of 11-(Triethoxysilyl)undecanal lies in its ability to enhance the adhesion and durability of coatings, inks, and adhesives on a wide range of substrates .
- Methods of Application: By incorporating this compound into formulations, manufacturers can achieve superior bonding strength, leading to increased resistance against environmental factors .
- Results: The use of 11-(Triethoxysilyl)undecanal in coatings, inks, and adhesives has been shown to improve their performance, particularly in terms of adhesion and durability .
6. Nanoplatforms for In Vitro Catalysis and Cellular Uptake
- Application Summary: A study demonstrated the use of 11-(Triethoxysilyl)undecanal in the fabrication of nanoplatforms for in vitro catalysis and cellular uptake .
- Methods of Application: Perfluorophenyl-11-(triethoxysilyl)undecanoate (PFPS) was deposited by substrate immersion into a PFPS solution (dichloromethane (DCM), 10 mM) for 24 h at room temperature under an argon atmosphere. The glass wafer was rinsed with DCM to remove unreacted reagent and dried in a stream of N2 .
- Results: The study demonstrated the functionality of the encapsulin for an in vitro surface-immobilized catalysis in a cascade pathway with an additional enzyme, glucose oxidase. It also demonstrated the in vivo functionality of the encapsulin for cellular uptake using mammalian macrophages .
Eigenschaften
IUPAC Name |
11-triethoxysilylundecan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H39NO3Si/c1-4-19-22(20-5-2,21-6-3)17-15-13-11-9-7-8-10-12-14-16-18/h4-18H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPWZCJFZJCOBHO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCCCCCCCCCN)(OCC)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H39NO3Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40596730 |
Source


|
| Record name | 11-(Triethoxysilyl)undecan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40596730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
11-Aminoundecyltriethoxysilane | |
CAS RN |
116821-45-5 |
Source


|
| Record name | 11-(Triethoxysilyl)undecan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40596730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

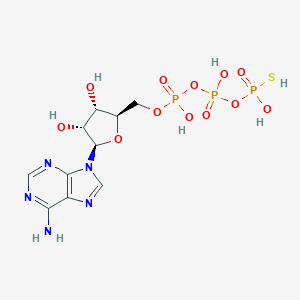
![(R)-Spiro[1,3-dioxolane-2,1'(2'H)-naphthalen]-6'(5'H)-one, 3',7',8',8'A-tetrahydro-8'A-methyl-](/img/structure/B54429.png)

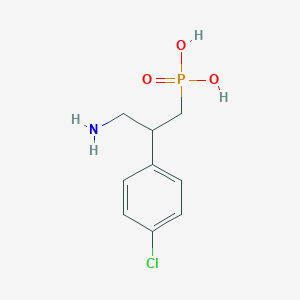
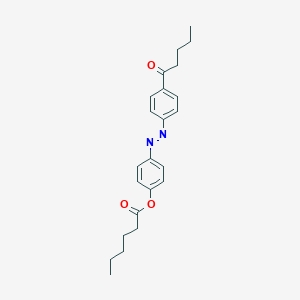
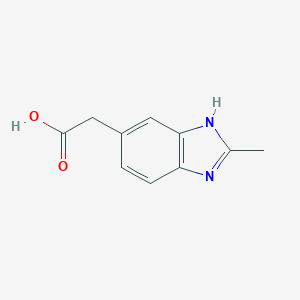
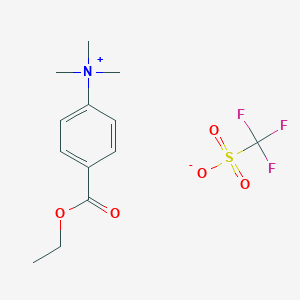
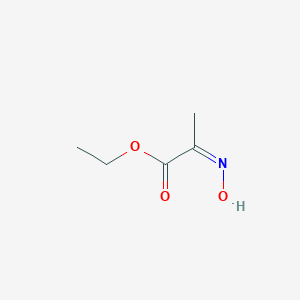
![(4R,5R)-4-[(4R,5R)-5-hydroxy-2-(4-methoxyphenyl)-1,3-dioxan-4-yl]-2-(4-methoxyphenyl)-1,3-dioxan-5-ol](/img/structure/B54444.png)
![Methyl 4-[(4-formylphenoxy)methyl]benzoate](/img/structure/B54445.png)
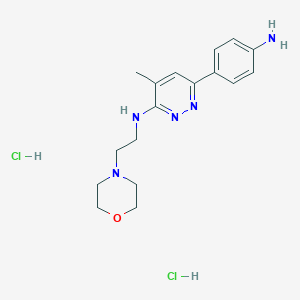
![[4-Hydroxy-3,5-di(propan-2-yl)phenyl] hydrogen sulfate](/img/structure/B54451.png)
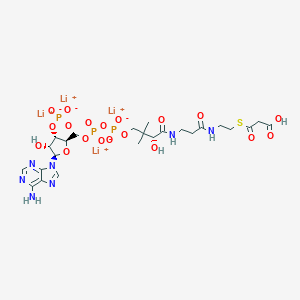
![Furo[3,2-c]pyridine-6-carbaldehyde](/img/structure/B54456.png)